N-methyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
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Overview
Description
N-methyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide, also known as MRS1186, is a small molecule antagonist of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP and is expressed in various cells of the immune system. The P2X7 receptor has been implicated in several inflammatory and immune-related diseases, making it an attractive target for drug development.
Scientific Research Applications
Synthesis and Antitumor Activity
Several studies have synthesized analogues and derivatives of pyrazolo[3,4-d]pyrimidine, highlighting their potential in antitumor applications. For instance, a series of pyrazolo[3,4-d]pyrimidine derivatives have been prepared, with some showing in vitro cell growth inhibitory activity. This includes compounds that demonstrated mild to moderate antitumor activity against specific cancer cell lines, such as human breast adenocarcinoma (MCF7), with certain derivatives identified as the most active with appreciable IC50 values (Taylor & Patel, 1992; El-Morsy et al., 2017).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal potentials of pyrazolo[3,4-d]pyrimidine derivatives have been explored, revealing compounds with significant activity against various bacterial and fungal strains. Notably, some compounds showed superior antimicrobial activity compared to standard drugs, making them promising leads for further investigation (Bondock et al., 2008; El-sayed et al., 2017).
Insecticidal Assessment
Research into the insecticidal properties of pyrazolo[3,4-d]pyrimidine derivatives against specific pests, such as the cotton leafworm, Spodoptera littoralis, has demonstrated the potential of these compounds as novel insecticides. This highlights the versatility of these compounds in various scientific applications beyond their biomedical potential (Fadda et al., 2017).
Neuroinflammation and TSPO Ligands
Derivatives closely related to the discussed compound have been synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds, including fluoralkyl and fluoroalkynyl analogues, have shown subnanomolar affinity for TSPO, suggesting their application in neuroinflammation research and imaging (Damont et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit inhibitory activity against certain enzymes or receptors in the body . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
These compounds might interact with their targets by forming bonds with specific amino acid residues in the active site of the enzyme or receptor. This could result in changes to the conformation or activity of the target .
Biochemical Pathways
The interaction of the compound with its target could affect various biochemical pathways. For example, it might inhibit an enzyme that plays a key role in a metabolic pathway, leading to decreased production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size could influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For example, if the compound inhibits an enzyme involved in cell division, it might have anti-proliferative effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds might be more stable and effective at specific pH levels .
properties
IUPAC Name |
N-methyl-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2S/c1-9-5(14)3-16-8-11-6-4(2-10-13-6)7(15)12-8/h2H,3H2,1H3,(H,9,14)(H2,10,11,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAYEUSEYAHMHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC2=C(C=NN2)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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